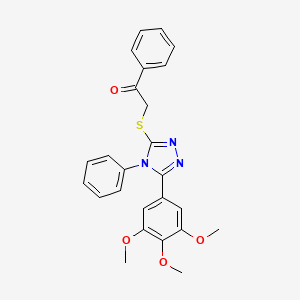
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide, also known as INDY, is a novel small molecule that has been widely studied in recent years. This compound has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Mechanism Of Action
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide involves the inhibition of several signaling pathways that are involved in cell growth, survival, and inflammation. N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell growth and survival. In addition, N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide has been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Furthermore, N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide has been shown to modulate the activity of several other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway.
Biochemical and Physiological Effects:
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In animal models of neurodegenerative diseases, N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide has been found to protect neurons from oxidative stress and inflammation, which are key contributors to the pathogenesis of these diseases. Moreover, N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide has been shown to reduce inflammation and improve immune function in animal models of inflammation and autoimmune diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity. N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide has been found to have a low toxicity profile and does not exhibit significant side effects in animal models. However, one of the limitations of using N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide. One area of research is the development of novel formulations of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide that improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide on cell signaling pathways and gene expression.
Synthesis Methods
The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide involves a multi-step process that begins with the condensation of 4-(1H-pyrazol-3-yl)aniline with 2-bromoacetophenone in the presence of a base. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-bromoindole in the presence of a palladium catalyst. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications. In cancer treatment, N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Moreover, N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide has demonstrated anti-inflammatory effects in animal models of inflammation and autoimmune diseases.
properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c23-18(17-11-13-3-1-2-4-15(13)21-17)20-14-7-5-12(6-8-14)16-9-10-19-22-16/h1-11,21H,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHJISRIDLHSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2908454.png)
![Ethyl 4-[[2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2908455.png)

![2-Chloro-N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]propanamide](/img/structure/B2908457.png)
![Ethyl 2-[(4-formylbenzoyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2908459.png)


![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-propylbenzamide](/img/structure/B2908469.png)

![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B2908472.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2908473.png)
![3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2908474.png)
![[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine](/img/structure/B2908475.png)
